molecular formula C12H11IN2 B12127245 2-iodo-N-(pyridin-2-ylmethyl)aniline

2-iodo-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B12127245
M. Wt: 310.13 g/mol
InChI Key: XGQXOCAKPYVOLA-UHFFFAOYSA-N
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Description

2-iodo-N-(pyridin-2-ylmethyl)aniline is an organic compound that features an iodine atom attached to an aniline ring, which is further substituted with a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(pyridin-2-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline and 2-bromopyridine.

    N-Alkylation: Aniline is first alkylated with 2-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form N-(pyridin-2-ylmethyl)aniline.

    Iodination: The resulting N-(pyridin-2-ylmethyl)aniline is then subjected to iodination using iodine and an oxidizing agent such as sodium iodide in the presence of an acid like acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the aniline or pyridine moieties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.

Major Products

    Substitution: Products like 2-azido-N-(pyridin-2-ylmethyl)aniline or 2-cyano-N-(pyridin-2-ylmethyl)aniline.

    Oxidation: Products like N-(pyridin-2-ylmethyl)nitroaniline.

    Coupling: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-iodo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.

    Material Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.

    Chemical Biology: It is employed in the design of probes and ligands for studying biological systems.

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Mechanism of Action

The mechanism by which 2-iodo-N-(pyridin-2-ylmethyl)aniline exerts its effects depends on its application:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyridin-2-ylmethyl group can enhance binding affinity to target proteins.

    In Catalysis: As a ligand, it coordinates to metal centers, influencing the electronic and steric properties of the catalyst, thereby affecting the reaction pathway and outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(pyridin-2-ylmethyl)aniline
  • 2-chloro-N-(pyridin-2-ylmethyl)aniline
  • 2-fluoro-N-(pyridin-2-ylmethyl)aniline

Uniqueness

2-iodo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the iodine atom can participate in halogen bonding, which can be exploited in the design of novel materials and pharmaceuticals.

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

2-iodo-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11IN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2

InChI Key

XGQXOCAKPYVOLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)I

Origin of Product

United States

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